
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was first synthesized in the 1970s and has been used for various scientific research purposes since then. TFMPP is known to have psychoactive effects on the human body, but it is not intended for human consumption.
科学的研究の応用
Drug Development
The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs. Therefore, “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one” could potentially be used in the development of new drugs .
Anticancer Research
Compounds similar to “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one” have been reported to have anticancer properties . This suggests that this compound could potentially be used in anticancer research.
Antioxidant Research
In addition to their anticancer properties, similar compounds have also been reported to have antioxidant properties . This indicates that “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one” could be used in antioxidant research.
Organic Photovoltaics
The compound has been used in the synthesis of low band gap D–A structured conjugated polymers, which are used in organic photovoltaics . These polymers have been designed and synthesized via a Stille coupling reaction .
Biocatalysis
The compound could potentially be used in biocatalysis. Hydrophilic solvents, which could include “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one”, are capable of inducing changes in the secondary and tertiary structure of enzymes .
Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds. For example, it has been used in the reaction with 4-methylbenzoate to give an intermediate compound .
特性
IUPAC Name |
4-phenyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c22-21(23,24)18-11-9-17(10-12-18)19-15-25(13-14-27-19)20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJVELOXHFYQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

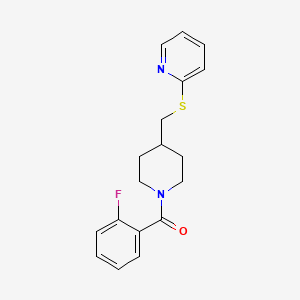
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)
![1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2676593.png)
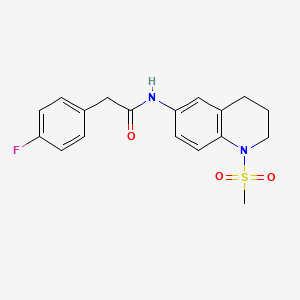

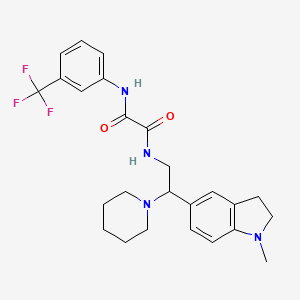


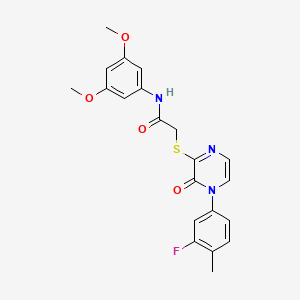
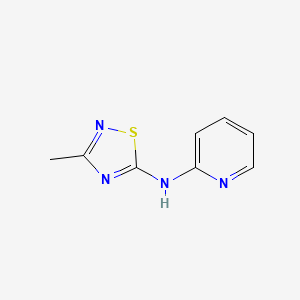
![2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2676606.png)
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)
![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)
![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)